5-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-4(3-11-13-10)2-5(12-14)6(7,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFMBBMIZDSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a compound within the pyrazole family, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, synthesizing available research findings and case studies.
- Molecular Formula : C5H5F3N4
- CAS Number : 154471-65-5
- Molecular Weight : 188.11 g/mol
- Structural Characteristics : The presence of trifluoromethyl and azide functional groups contributes to its unique reactivity and biological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | BxPC-3 | 0.051 |
| This compound | Panc-1 | 0.066 |
These results indicate a strong inhibitory effect on pancreatic adenocarcinoma cells, suggesting a potential pathway for therapeutic applications in oncology .
2. Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this structure have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Reference Drug (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| Novel Pyrazole Derivative | Up to 61–85% | 76–93% |
The synthesized pyrazole derivatives exhibited comparable efficacy to standard anti-inflammatory drugs, indicating their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Pyrazoles have also been explored for their antimicrobial properties. A study examining various pyrazole derivatives reported significant activity against bacterial strains such as E. coli and S. aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 20 µg/mL |
| Pyrazole Derivative B | S. aureus | 15 µg/mL |
These findings suggest that modifications to the pyrazole structure can enhance antimicrobial activity, making them promising candidates for further development in infectious disease treatment .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of novel pyrazole derivatives with varying substituents on the pyrazole ring. The compounds were evaluated for their biological activity, revealing that certain substitutions significantly enhanced both anticancer and anti-inflammatory properties.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of pyrazoles indicated that the introduction of electron-withdrawing groups like trifluoromethyl improves the biological activity of these compounds. The azide group further enhances reactivity, allowing for potential conjugation with other therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
- Key Example : 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol derivatives (e.g., compound 5A ) exhibit superior antibacterial activity (EC50 = 11.22 µg/mL against Xanthomonas oryzae (Xoo)) compared to analogs with a 3-(trifluoromethyl) substituent (e.g., compound 5B , EC50 > 50 µg/mL). The 5-position of the trifluoromethyl group enhances lipophilicity and target binding .
- Impact of Azidomethyl vs. The azidomethyl group in the target compound may offer distinct reactivity (e.g., photolability or click chemistry applications) compared to chloromethyl’s electrophilic properties .
Physicochemical Properties
Key Research Findings and Implications
- Substituent Position Matters : Trifluoromethyl at position 5 (vs. 3) improves antibacterial activity by 4–5 fold, highlighting the need for precise substitution in drug design .
- Fluorine’s Role : Trifluoromethyl and difluoromethoxy groups enhance metabolic stability and binding affinity, as seen in agrochemicals like pyroxasulfone .
- Azidomethyl’s Untapped Potential: While chloromethyl and bromophenylthio derivatives are well-studied, the azidomethyl group’s applications in targeted drug delivery or photoaffinity labeling warrant further investigation .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 5-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves two main stages:
- Synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core , often with substitution at the 5-position.
- Introduction of the azidomethyl group at the 5-position via functional group transformation, commonly through halogenation followed by nucleophilic substitution with azide.
Preparation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole Core
The pyrazole core bearing a trifluoromethyl group at the 3-position and a methyl group at the 1-position is synthesized through cyclocondensation and selective functionalization steps.
Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , a one-step cyclocondensation with methylhydrazine yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved by exploiting differences in boiling points under reduced pressure conditions.
Alternative approaches involve reacting ethyl 4,4,4-trifluoroacetate with methylhydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a template to enhance selectivity and yield.
Bromination at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS) under mild conditions allows for selective functionalization, enabling subsequent transformations at the 5-position.
Introduction of the Azidomethyl Group at the 5-Position
The azidomethyl substituent is typically introduced by first installing a suitable leaving group (e.g., bromomethyl) at the 5-position, followed by nucleophilic substitution with sodium azide.
Halomethylation: The 5-position of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole is functionalized by bromomethylation using reagents such as NBS or benzyl bromide derivatives under controlled conditions to afford 5-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Azide substitution: The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF or DMSO) at ambient or slightly elevated temperatures to give this compound. This reaction proceeds with high efficiency and selectivity, yielding the desired azidomethyl derivative.
Detailed Research Findings and Optimization
Representative Synthetic Route Summary
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole:
- React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine in acetic acid at 10 °C to room temperature, then heat to 80 °C for several hours to obtain a regioisomeric mixture.
-
- Use distillation under reduced pressure guided by boiling point vs pressure analysis to isolate the 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.
-
- Treat the pyrazole with NBS in acetonitrile at room temperature to selectively brominate at the 4-position.
Halomethylation at 5-position:
- Introduce bromomethyl group via reaction with benzyl chloride or similar halomethylating agents.
-
- React the bromomethyl intermediate with sodium azide in DMF at room temperature to afford this compound.
Notes on Practical Considerations
Selectivity: The regioselectivity of pyrazole formation is influenced by reaction conditions and the presence of additives or templates, which can enhance the yield of the desired isomer.
Safety: Handling azides requires caution due to their potential explosiveness; reactions should be conducted behind blast shields and with appropriate safety protocols.
Purification: Chromatographic purification or distillation under reduced pressure is essential to isolate pure isomers and final products.
Scale-up: Flow chemistry techniques have been explored for lithiation and functionalization steps to improve scalability and reproducibility.
Summary Table of Key Preparation Steps
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (80–120°C) favor cyclization but may degrade azide groups.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance azide stability but require rigorous moisture control .
- Catalysts : Cu(I) or Ru-based catalysts improve regioselectivity during trifluoromethylation .
How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- The azidomethyl group (CH₂N₃) shows characteristic singlet peaks at δ 3.8–4.2 ppm (¹H) and δ 45–55 ppm (¹³C).
- Trifluoromethyl (CF₃) appears as a quartet (¹³C, ~120 ppm, J = 280–320 Hz) .
- IR Spectroscopy :
- Azide stretches (νN₃) at 2100–2150 cm⁻¹ confirm the presence of the azidomethyl group .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement of substituents .
Methodological Tip : Combine DEPT-135 NMR with HSQC to distinguish overlapping signals in crowded spectra .
What strategies can optimize the regioselectivity of azidomethyl group introduction in pyrazole derivatives during synthesis?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrazole) with Boc or TMS groups to direct azidomethylation to the desired position .
- Metal-Mediated Reactions : Use Pd or Cu catalysts to achieve selective C–H functionalization at the azidomethyl site .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophilic vs. nucleophilic azide sources) .
Case Study : Substituting NaN₃ with imidazole-1-sulfonyl azide improved regioselectivity from 65% to 92% in a related pyrazole derivative .
How does the presence of azidomethyl and trifluoromethyl groups influence the compound’s interaction with biological targets?
Advanced Research Question
- Azidomethyl Group :
- Acts as a bioisostere for amines or hydroxyl groups, enabling "click chemistry" for target engagement studies.
- Enhances metabolic stability by resisting oxidative degradation .
- Trifluoromethyl Group :
Mechanistic Insight : In COX-2 inhibitors, the trifluoromethyl group forms van der Waals contacts with hydrophobic pockets, while azides enable covalent modification of catalytic residues .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
- Systematic SAR Analysis : Compare activity trends across analogs with controlled structural variations (e.g., replacing azidomethyl with methyl or nitro groups) .
- Assay Standardization :
- Meta-Analysis : Apply multivariate regression to isolate substituent effects from confounding variables (e.g., purity, assay type) .
Example : Discrepancies in antimicrobial activity were resolved by correlating azide stability with bacterial efflux pump expression levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
